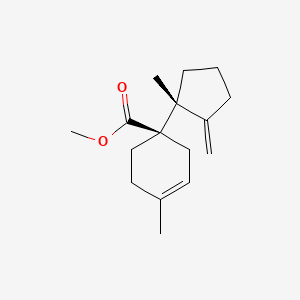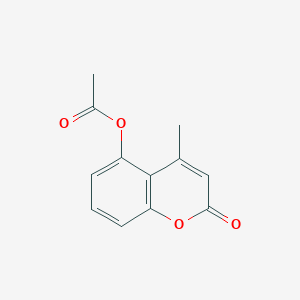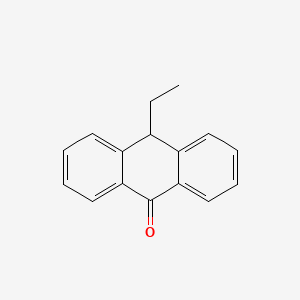
10-Ethylanthracen-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Ethylanthracen-9(10H)-one is an organic compound belonging to the anthracene family It is characterized by an ethyl group attached to the 10th carbon of the anthracene ring and a ketone functional group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethylanthracen-9(10H)-one typically involves the Friedel-Crafts acylation of anthracene derivatives. The reaction conditions often include the use of an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
10-Ethylanthracen-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
10-Ethylanthracen-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-Ethylanthracen-9(10H)-one involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring system allows for π-π stacking interactions, which can play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Anthracene: The parent compound without the ethyl and ketone groups.
9-Anthracenecarboxaldehyde: Contains an aldehyde group at the 9th position.
10-Methylanthracene: Contains a methyl group at the 10th position.
Uniqueness
10-Ethylanthracen-9(10H)-one is unique due to the presence of both an ethyl group and a ketone functional group, which impart distinct chemical and physical properties
Properties
CAS No. |
108617-91-0 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
10-ethyl-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O/c1-2-11-12-7-3-5-9-14(12)16(17)15-10-6-4-8-13(11)15/h3-11H,2H2,1H3 |
InChI Key |
ARIALNQQXOSZSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2C(=O)C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




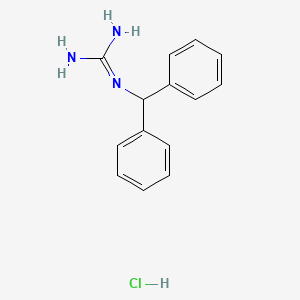
![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)
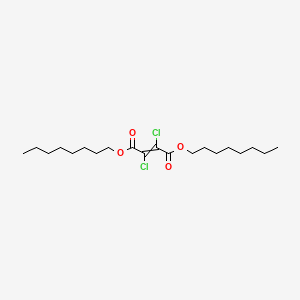
![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)
![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)
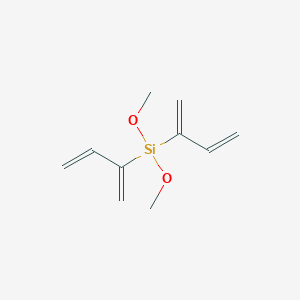
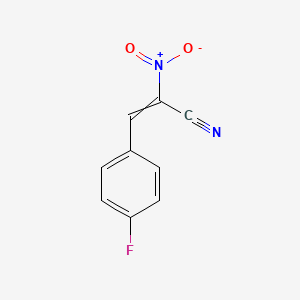
![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)
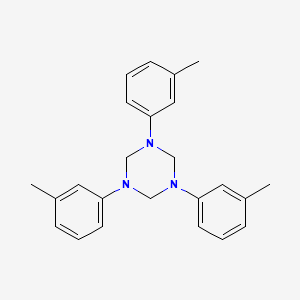
![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)
